
Indirubin-3'-monoxime-5-sulphonic acid
Vue d'ensemble
Description
Indirubin-3’-monoxime-5-sulphonic acid is a potent and selective inhibitor of CDK1, CDK5, and GSK-3β with IC50s of 5 nM, 7 nM, and 80 nM, respectively . It is reported to act by competing with ATP for binding to the catalytic site of the kinase .
Molecular Structure Analysis
The molecular structure of Indirubin-3’-monoxime-5-sulphonic acid is represented by the empirical formula C16H11N3O5S . The molecular weight of the compound is 357.34 .Physical And Chemical Properties Analysis
Indirubin-3’-monoxime-5-sulphonic acid is a solid substance . It is dark red in color and has a solubility of 50 mg/mL in DMSO . The compound should be stored at -20°C .Applications De Recherche Scientifique
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
Indirubin-3'-monoxime has demonstrated significant anti-cancer properties, particularly in its ability to inhibit the proliferation of various cancer cells. Studies have shown its effectiveness in causing growth arrest and apoptosis in cancer cell lines, including cervical cancer (HeLa), hepatoma (HepG2), and colon cancer (HCT116) (Shi & Shen, 2008). It has also been effective in treating renal cell cancer in vitro by inducing growth inhibition and apoptosis (Perabo et al., 2007).
Impact on Cellular Processes and Molecular Pathways
Indirubin-3'-monoxime has been observed to inhibit critical cellular and molecular processes. For example, it inhibits cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), leading to the arrest of cancer cells in different phases of the cell cycle (Hoessel et al., 1999). Furthermore, it has been found to inhibit autophosphorylation of fibroblast growth factor receptor 1 (FGFR1), blocking cell signaling pathways involved in cell proliferation and survival (Zhen et al., 2007).
Role in Neurodegenerative Diseases
Indirubin-3'-monoxime shows promise in the treatment of neurodegenerative diseases like Alzheimer's. It has been found to inhibit tau hyperphosphorylation, a process involved in Alzheimer's disease pathology, suggesting its potential as a therapeutic agent (Zhang et al., 2016). Additionally, it has been shown to rescue spatial memory deficits and attenuate neuropathology in a mouse model of Alzheimer's (Ding, Qiao, & Fan, 2010).
Mécanisme D'action
Indirubin-3’-monoxime-5-sulphonic acid acts as a potent and selective inhibitor of CDK1, CDK5, and GSK-3β . It is reported to act by competing with ATP for binding to the catalytic site of the kinase . It inhibits the proliferation of a large range of cells by arresting them in the G2/M phase of the cell cycle .
Safety and Hazards
The safety data sheet advises against breathing in mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. In case of accidental exposure, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers One relevant paper discusses the synthesis and antibacterial activity studies of indirubin-3’-monoximes . The paper reports that indirubin-3’-monoximes displayed good potency against S. aureus ATCC25923 . Another paper discusses the anti-inflammatory effect of Indirubin-3’-Monoxime-5-Sulphonic Acid .
Propriétés
IUPAC Name |
2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c20-16-13(10-7-8(25(22,23)24)5-6-12(10)18-16)15-14(19-21)9-3-1-2-4-11(9)17-15/h1-7,17-18,20H,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVPFDMEVQJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440573 | |
| Record name | CHEMBL440411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331467-05-1 | |
| Record name | CHEMBL440411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



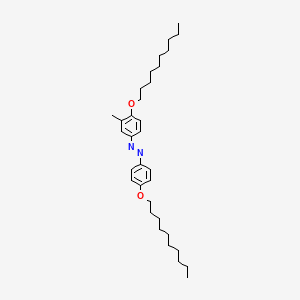



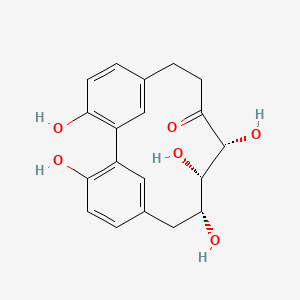
![(2S)-(11bS)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B1496679.png)
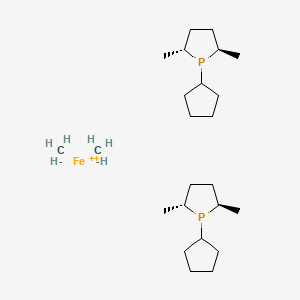
![2-(2-((7-bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B1496681.png)
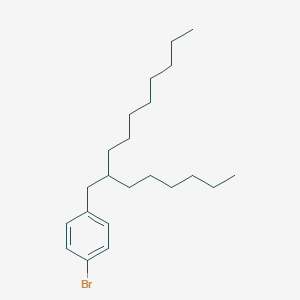

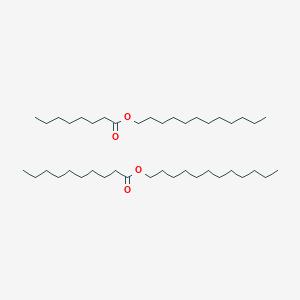

![(4,8-Bis(7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496696.png)
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)